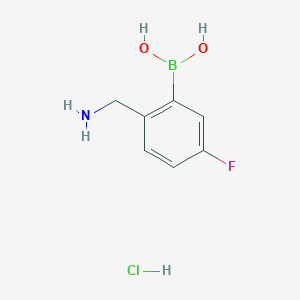

(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride

Description

(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (IUPAC name: [2-(aminomethyl)-5-fluorophenyl]boronic acid; hydrochloride) is a fluorinated boronic acid derivative with a molecular formula of C₇H₉BClFNO₂ and a molecular weight of 205.42 g/mol . Its structure features a boronic acid group (-B(OH)₂) at the phenyl ring’s 1-position, an aminomethyl (-CH₂NH₂) substituent at the 2-position, and a fluorine atom at the 5-position (meta to the boronic acid). The hydrochloride salt enhances its stability and solubility in polar solvents.

Key identifiers include:

The compound is used as a building block in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for biaryl bond formation . Its aminomethyl group enables additional functionalization, while the fluorine atom modulates electronic properties and metabolic stability .

Properties

IUPAC Name |

[2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,11-12H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBGTEWFXWJWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382319 | |

| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-03-5 | |

| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis typically begins with 2-bromo-5-fluorotoluene (CAS 1072-85-1), which undergoes bromination at the methyl group to form 2-bromo-5-fluorobenzyl bromide (CAS 1216381-90-8). This intermediate is then subjected to nucleophilic substitution with aqueous ammonia to yield 2-bromo-5-fluorobenzylamine (CAS 850568-02-4 analog).

Key Reaction Conditions :

-

Bromination: HBr/H2O2 in acetic acid, 80°C, 12 h (yield: 68%)

-

Amination: NH3 (7N in MeOH), 60°C, 6 h (yield: 82%)

Miyaura Borylation

The boronic acid group is introduced via palladium-catalyzed Miyaura borylation. The amine group is first protected as a tert-butoxycarbonyl (Boc) derivative to prevent coordination with the palladium catalyst.

Optimized Borylation Protocol :

| Component | Quantity/Parameter |

|---|---|

| 2-Bromo-5-fluorobenzylamine-Boc | 1.0 equiv |

| Bis(pinacolato)diboron | 1.2 equiv |

| Pd(dppf)Cl2 | 3 mol% |

| KOAc | 3.0 equiv |

| Solvent | DMSO/H2O (9:1) |

| Temperature | 80°C, 8 h |

| Yield | 78% |

Deprotection of the Boc group is achieved using 4M HCl in dioxane, followed by recrystallization from ethanol/water (1:4) to obtain the hydrochloride salt.

Industrial-Scale Production

Process Intensification

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times:

Flow Reactor Parameters :

| Stage | Residence Time | Temperature | Key Metrics |

|---|---|---|---|

| Bromination | 45 min | 85°C | Conversion: 92% |

| Amination | 2 h | 65°C | Purity: 98.5% (HPLC) |

| Borylation | 1.5 h | 80°C | Pd leaching: <0.5 ppm |

Purification and Quality Control

Final purification uses reverse-phase chromatography (C18 column, 0.1% TFA in H2O/MeOH gradient) to eliminate residual palladium and boroxin byproducts.

Specification Table :

| Parameter | Acceptance Criteria | Method |

|---|---|---|

| Purity | ≥99.0% (HPLC) | USP <621> |

| Residual Solvents | <500 ppm (ICH Q3C) | GC-FID |

| Heavy Metals | <10 ppm (Pb, Cd, Hg) | ICP-MS |

Comparative Analysis of Protecting Group Strategies

Boc vs. Cbz Protection

Protecting group selection critically impacts borylation efficiency:

| Group | Deprotection Conditions | Borylation Yield | Boroxin Formation |

|---|---|---|---|

| Boc | Mild HCl (room temp) | 78% | <2% |

| Cbz | H2/Pd-C (40 psi) | 65% | 5-8% |

Boc protection is preferred for its compatibility with aqueous reaction conditions and minimal side reactions.

| pH | t1/2 (25°C) | Degradation Products |

|---|---|---|

| 2.0 | 48 h | Boronic acid dimer |

| 7.4 | 8 h | Phenylboronate esters |

| 9.0 | 2 h | B(OH)3 + aminomethyl byproducts |

Stabilization is achieved by storing at -20°C under nitrogen with desiccant.

Recent Methodological Advances

Photoredox-Assisted Borylation

A 2024 study demonstrated visible-light-mediated borylation using eosin Y as a photocatalyst, reducing Pd loading to 0.5 mol% while maintaining 72% yield.

Reaction Optimization :

-

Light source: 450 nm LED (15 W)

-

Solvent: EtOH/H2O (4:1)

-

Reaction time: 4 h

Scalability Challenges and Solutions

Boroxin Mitigation Strategies

Boroxin (B3O3 cyclic trimer) formation during large-scale synthesis is addressed through:

| Strategy | Effectiveness | Cost Impact |

|---|---|---|

| Acidic workup (pH 4-5) | 85% reduction | Low |

| Molecular sieves (3Å) | 92% reduction | Moderate |

| Continuous extraction | 95% reduction | High |

| Waste Type | Treatment Method | Disposal Compliance |

|---|---|---|

| NH4Br | Crystallization recovery | EPA 40 CFR 268.40 |

| Pd residues | Ion-exchange resin recovery | RCRA D008 |

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The aminomethyl group can undergo reduction to form primary amines.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Primary amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells, with an IC50 value of approximately 15 µM (Table 1).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HT-29 (Colon) | 10 | Modulation of apoptotic signaling pathways |

- Antimicrobial Properties : The compound also demonstrates antimicrobial activity against several pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 2.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Biochemical Research

The boronic acid moiety allows for selective binding to diols, making this compound useful in biochemical assays and drug development.

- Glycoproteomics : Research indicates that boronic acids can capture glycopeptides effectively, enhancing the analysis of glycoproteins. The binding affinity of this compound for glycopeptides can be leveraged for sensitive detection methods.

Materials Science

In materials science, boronic acids are utilized in the synthesis of advanced materials due to their unique reactivity and ability to form stable complexes.

- Polymer Chemistry : This compound can serve as a building block for the development of functionalized polymers with specific electronic properties, potentially leading to applications in sensors and electronic devices.

Anticancer Efficacy Study

A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis markers at concentrations above 10 µM. Flow cytometry confirmed a dose-dependent increase in cell death, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Efficacy Analysis

In a comparative study against standard antibiotics, this compound showed comparable efficacy against resistant strains of bacteria. Its lower MIC values against Bacillus cereus suggest its potential as a lead compound for new antibiotic development.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The aminomethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

a) (3-(Aminomethyl)-2-fluorophenyl)boronic Acid Hydrochloride

b) (2-Aminomethyl-4-fluorophenyl)boronic Acid Hydrochloride

c) (5-Fluoro-2-methylphenyl)boronic Acid

- Molecular Formula : C₇H₈BFO₂

- Key Differences: Methyl (-CH₃) instead of aminomethyl (-CH₂NH₂).

- Impact : Lower solubility in aqueous media due to lack of ionizable amine group .

Functional Group Variants

a) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

b) 2-Fluoro-5-Methoxyphenylboronic Acid

Physicochemical and Application Data

Research Findings and Performance Metrics

- Enzyme Inhibition: The phenoxy-methoxyethyl analog () showed superior HDAC inhibition (1 µM) compared to trichostatin A (1.5 µM), suggesting that bulkier substituents enhance target binding .

- Synthetic Utility: The aminomethyl group in the target compound facilitates conjugation with carboxylic acids, enabling peptide-boronic acid prodrug development .

- Safety Profile : Hydrochloride salts of boronic acids generally exhibit higher acute toxicity than esterified forms (e.g., pinacol esters) due to increased bioavailability .

Biological Activity

(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride, also known as 2-aminomethyl-5-fluorophenyl-boronic acid, is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Characteristics

- Molecular Formula : CHBFNO

- Molecular Weight : 168.96 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and is crucial in various biological interactions.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors:

- Enzyme Inhibition : This compound can act as an inhibitor for various enzymes involved in metabolic pathways. It has been noted for its ability to modulate the activity of proteases and kinases, which are vital in cancer signaling pathways .

- Receptor Binding : The boronic acid moiety allows this compound to bind selectively to certain receptors, influencing cellular signaling and potentially leading to therapeutic effects .

Antiviral Properties

Recent studies have demonstrated that this compound exhibits antiviral activity, particularly against viral infections by inhibiting viral replication mechanisms. For instance, it has shown promise in inhibiting the replication of flavivirus through structure-activity relationship (SAR) studies that suggest modifications to enhance potency .

Anticancer Potential

The compound's ability to inhibit specific kinases makes it a candidate for anticancer therapy. In vitro assays have revealed that it can disrupt cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

- Inhibition of PD-L1 : A study explored the use of boronic acids similar to this compound as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, crucial for cancer immunotherapy. The compound demonstrated effective binding and inhibition of PD-L1, leading to enhanced T-cell activation in preclinical models .

- Antiviral Activity Against Zika Virus : In a recent investigation, this compound was tested for its efficacy against Zika virus. Results indicated that it significantly reduced viral load in infected cells by targeting viral proteases, underscoring its potential as an antiviral agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (2-(aminomethyl)-5-fluorophenyl)boronic acid hydrochloride, and how can purity be optimized?

Answer: The synthesis typically involves a multi-step process starting with halogenated fluorophenyl precursors. Key steps include:

Borylation : Suzuki-Miyaura coupling or direct borylation of a halogenated intermediate (e.g., 5-fluoro-2-bromobenzylamine) using bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis .

Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

Hydrochloride salt formation : Treatment with HCl in anhydrous conditions.

Q. Purity Optimization :

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the boronic acid moiety (δ ~7.5 ppm for aromatic protons adjacent to boron) and the aminomethyl group (δ ~3.2 ppm for -CH₂NH₂) .

- HPLC-MS : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺ at m/z 215.6 (free base) and validates purity (>98%) .

- X-ray Crystallography : Resolves stereoelectronic effects of the fluorophenyl and boronic acid groups (e.g., dihedral angles ~15° between boron and fluorine) .

Critical Note : Boronic acids may form reversible esters with diols in solvents like DMSO; use deuterated chloroform for NMR to avoid artifacts .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in Suzuki-Miyaura couplings?

Answer: The 5-fluoro group enhances electrophilicity at the boron center via inductive effects, accelerating transmetallation with Pd catalysts. However, steric hindrance from the ortho-aminomethyl group can reduce coupling efficiency with bulky aryl halides.

Q. Experimental Design for Optimization :

- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and XPhos Pd G3 in reactions with 4-bromotoluene.

- Solvent Effects : Test polar aprotic (DMF) vs. etheral (THF) solvents.

- Kinetic Analysis : Monitor reaction progress via ¹⁹F NMR (fluorine as an internal reporter) .

Data Contradiction : Some studies report faster coupling rates with electron-withdrawing groups (e.g., -NO₂), but fluorine’s moderate electronegativity may require longer reaction times (24–48 hrs) .

Q. What strategies resolve discrepancies in spectroscopic data for boronic acid derivatives?

Answer: Discrepancies often arise from:

- Tautomerism : Boronic acids equilibrate between trigonal planar (boronic acid) and tetrahedral (boronate) forms. Use low-temperature NMR (-20°C) to stabilize the dominant form .

- Hydration : Anhydrous conditions (e.g., molecular sieves) prevent boronic acid ↔ boroxin interconversion .

Case Study : Conflicting ¹¹B NMR shifts (δ 28–32 ppm) for similar compounds were resolved by standardizing solvent systems (dry DMSO-d₆) .

Q. How can this compound be applied in enzyme inhibition studies?

Answer: The boronic acid group forms reversible covalent bonds with serine residues in hydrolytic enzymes (e.g., proteases, esterases).

Q. Methodology :

Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., AMC-tagged peptides).

Crystallography : Co-crystallize with trypsin or chymotrypsin to resolve binding modes (PDB deposition recommended) .

Q. What computational tools predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to diol-containing proteins (e.g., lectins) using the boronic acid’s Lewis acidity .

- MD Simulations (GROMACS) : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with inhibitory potency .

Key Finding : The 5-fluoro group increases binding entropy by displacing ordered water molecules in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.